molecular formula C15H12N2O4 B2382545 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid CAS No. 497083-20-2

3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid

Cat. No.: B2382545
CAS No.: 497083-20-2
M. Wt: 284.271
InChI Key: VQZBMQVKGKMEKR-UHFFFAOYSA-N
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Description

3-[(4-Acetylphenyl)carbamoyl]pyridine-2-carboxylic acid (CAS: FA169445) is a pyridine-based carboxylic acid derivative with a carbamoyl-linked 4-acetylphenyl group at the 3-position. It is a white to off-white powder with a molar mass of 284.27 g/mol . No significant hazards are reported, though standard precautions (e.g., avoiding inhalation and skin contact) are advised. Stability, reactivity, and toxicological data remain largely uncharacterized .

Properties

IUPAC Name

3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-9(18)10-4-6-11(7-5-10)17-14(19)12-3-2-8-16-13(12)15(20)21/h2-8H,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZBMQVKGKMEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid typically involves the reaction of 4-acetylaniline with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the acetyl group can yield corresponding alcohols.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

  • Oxidation of the acetyl group forms carboxylic acids.
  • Reduction of the acetyl group forms alcohols.
  • Substitution reactions yield various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that derivatives of pyridine carboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids containing similar moieties demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, indicating that modifications in the pyridine structure can enhance anticancer activity .

Anti-inflammatory Effects

Research indicates that compounds structurally related to 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic acid possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have reported significant suppression of COX-2 activity, which is crucial in the inflammatory response . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyridine ring can improve anti-inflammatory potency.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Acylation Reactions : Utilizing acetic anhydride or acetyl chloride to introduce the acetyl group onto the phenyl ring.
  • Carbamoylation : The introduction of a carbamoyl group is often achieved through reaction with isocyanates or carbamates.
    These synthetic routes allow for the fine-tuning of biological activity through structural modifications .

Structure-Activity Relationship (SAR) Studies

SAR studies are pivotal in understanding how changes in the molecular structure affect biological activity. For example, variations in the substituents on the phenyl and pyridine rings can lead to enhanced potency against specific targets such as cancer cells or inflammatory pathways .

Antimicrobial Properties

Emerging research indicates that derivatives of this compound may exhibit antimicrobial activities against various pathogens. The presence of specific functional groups can enhance the interaction with microbial targets, leading to increased efficacy .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase (CA). Inhibitors of CA are valuable in treating conditions such as glaucoma and epilepsy, making this compound a candidate for further investigation in this area .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study AEvaluate anticancer activityShowed IC50 values lower than standard drugs against MCF-7 cells
Study BInvestigate anti-inflammatory effectsSignificant COX-2 inhibition with IC50 values comparable to celecoxib
Study CSynthesize derivativesDeveloped new compounds with enhanced biological activities through structural modifications

Mechanism of Action

The mechanism by which 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Derivatives

N-(4-Acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 5)
  • Structure : Replaces the pyridine-2-carboxylic acid group with an imidazo[1,2-a]pyridine ring.
  • Synthesis: Synthesized via EDC.HCl/HOBt-mediated coupling of imidazo[1,2-a]pyridine-2-carboxylic acid with 1-(4-aminophenyl)ethan-1-one .
  • Applications : Investigated as an antikinetoplastid agent, highlighting the role of the imidazo-pyridine core in bioactivity .
3-(4-Acetylphenylcarbamoyl) Acrylic Acid (APA)
  • Structure : Substitutes pyridine with an acrylic acid moiety.
  • Synthesis : Derived from acrylation reactions, forming grafted copolymers for antimicrobial applications .
  • Applications : Used in polymer science for functional materials, leveraging the acrylic acid’s reactivity for crosslinking .
  • Key Difference : The absence of a pyridine ring reduces aromatic interactions but increases hydrophilicity and polymer compatibility.
Avoralstat (BCX-4161)
  • Structure : Complex derivative featuring a pyridine-2-carboxylic acid core with additional ethenyl, methoxy, and cyclopropylmethylcarbamoyl groups .
  • Molecular Weight : 513.54 g/mol, significantly larger than the target compound .
  • Key Difference : Extended substituents enhance target specificity and pharmacokinetic properties, unlike the simpler acetylphenyl group in the target compound.

Substituent-Driven Comparisons

Electron-Withdrawing vs. Electron-Donating Groups
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid : Chlorine substituent increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the acetyl group .
  • 2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic Acid: Trifluoromethyl and chloro groups create strong electron-withdrawing effects, increasing acidity (pKa ~2–3) versus the acetylphenyl derivative .

Physicochemical and Functional Properties

Compound Molar Mass (g/mol) Key Substituents Applications Reactivity Notes
Target Compound 284.27 4-Acetylphenyl, carbamoyl Laboratory research Limited data; stable under standard conditions
Avoralstat 513.54 Cyclopropylmethyl, ethenyl, methoxy Pharmacological inhibition High target specificity due to bulky groups
2-Chloro-6-methylpyrimidine-4-carboxylic Acid 188.59 (unconfirmed) Chloro, methyl Intermediate in drug synthesis Enhanced electrophilicity for substitutions
APA 249.22 Acrylic acid, carbamoyl Polymer grafting Reactive double bond for crosslinking

Biological Activity

3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C16H15NO5 and is characterized by a bicyclic structure that includes both an acetylphenyl group and a carbamoyl functional group. These features contribute to its lipophilicity, enhancing its interaction with biological membranes, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of pyridine-2-carboxylic acids, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various pathogens, with minimal inhibitory concentrations (MIC) reported around 31.25 µg/mL for Gram-positive bacteria . The incorporation of the acetyl group may enhance this activity by improving membrane permeability.

2. Anticonvulsant Properties

The anticonvulsant potential of related compounds has been documented, particularly those acting as antagonists at N-methyl-D-aspartate (NMDA) receptors. While specific data on this compound is limited, similar compounds have demonstrated protective effects against NMDA-induced lethality in animal models . This suggests that further investigation into the anticonvulsant properties of this compound could be fruitful.

3. Anti-inflammatory Effects

Preliminary studies on related pyridine derivatives indicate potential anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. For example, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . Given the structural similarities, this compound may possess similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components:

Structural Feature Biological Activity
Acetyl groupEnhances lipophilicity and membrane interaction
Carbamoyl groupPotentially involved in receptor binding
Bicyclic structureMay contribute to overall stability and activity

Research into SAR has shown that modifications to the phenyl and pyridine rings can significantly alter biological activity. For example, substituents on the aromatic rings can enhance or diminish antimicrobial and anticonvulsant effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various pyridine derivatives found that compounds with carbamoyl substitutions exhibited enhanced antimicrobial properties against a range of pathogens, supporting the hypothesis that this compound could also demonstrate similar effects .
  • Anticonvulsant Activity : In a comparative analysis of NMDA antagonists, certain pyridine derivatives were shown to provide significant protection against seizures in murine models. The findings suggest that modifications akin to those present in this compound could yield promising anticonvulsant agents .
  • Anti-inflammatory Properties : A recent review highlighted the anti-inflammatory effects of pyrimidine derivatives with similar structures, indicating that further exploration into the anti-inflammatory potential of this compound is warranted .

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